molecular formula C18H20FN3O2 B2542261 N-(5-fluoro-2-methylphenyl)-2-(2-methyl-4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)acetamide CAS No. 1251692-96-2

N-(5-fluoro-2-methylphenyl)-2-(2-methyl-4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)acetamide

Cat. No.: B2542261
CAS No.: 1251692-96-2
M. Wt: 329.375
InChI Key: STGNPDQBBNVXDI-UHFFFAOYSA-N
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Description

N-(5-fluoro-2-methylphenyl)-2-(2-methyl-4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)acetamide is a synthetic acetamide derivative featuring a hexahydroquinazolinone core. The compound’s structure combines a partially saturated bicyclic quinazolinone system with a 5-fluoro-2-methylphenyl substituent, which may enhance lipophilicity and metabolic stability.

Properties

IUPAC Name

N-(5-fluoro-2-methylphenyl)-2-(2-methyl-4-oxo-5,6,7,8-tetrahydroquinazolin-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O2/c1-11-7-8-13(19)9-16(11)21-17(23)10-22-12(2)20-15-6-4-3-5-14(15)18(22)24/h7-9H,3-6,10H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STGNPDQBBNVXDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)NC(=O)CN2C(=NC3=C(C2=O)CCCC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-fluoro-2-methylphenyl)-2-(2-methyl-4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-fluoro-2-methylaniline and 2-methyl-4-oxo-3,4,5,6,7,8-hexahydroquinazoline.

    Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a suitable catalyst and solvent to form the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(5-fluoro-2-methylphenyl)-2-(2-methyl-4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinazolinone derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines. For example, in a study assessing the compound's efficacy against multiple cancer types, it showed considerable growth inhibition percentages (PGIs) across several human tumor cell lines. Such findings suggest that N-(5-fluoro-2-methylphenyl)-2-(2-methyl-4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)acetamide could serve as a promising candidate for further development as an anticancer agent .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in the chemical structure can influence its biological activity and pharmacokinetic properties. For instance:

  • Fluorine Substitution : The presence of fluorine atoms is known to enhance metabolic stability and lipophilicity.
  • Quinazoline Core : The quinazoline moiety is associated with various biological activities, including anticancer properties.

Antitumor Efficacy Study

A recent study evaluated the antitumor efficacy of this compound against a panel of cancer cell lines using the National Cancer Institute's protocols. The compound demonstrated a mean growth inhibition rate of over 60% across multiple tested lines .

Pharmacokinetic Assessment

Pharmacokinetic studies have been conducted to assess the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Results indicate favorable ADME profiles that support its potential as a therapeutic agent .

Mechanism of Action

The mechanism of action of N-(5-fluoro-2-methylphenyl)-2-(2-methyl-4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, leading to altered biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA Interaction: The compound could interact with DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Key Observations :

  • Fluorine and methyl substituents on the phenyl ring may enhance bioavailability compared to chlorophenyl () or hydroxyl groups () in analogs .

Biological Activity

N-(5-fluoro-2-methylphenyl)-2-(2-methyl-4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including its pharmacological properties and mechanisms of action.

  • Molecular Formula : C18_{18}H20_{20}FN3_3O2_2
  • Molecular Weight : 329.4 g/mol
  • CAS Number : 1251692-96-2

Pharmacological Activity

Research indicates that this compound exhibits various pharmacological effects:

  • Antineoplastic Activity :
    • The compound has shown potential as an anti-cancer agent by inhibiting indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tumor immunosuppression. In a study involving murine models, administration of this compound enhanced the effectiveness of standard anti-cancer treatments by mitigating tumor-induced immune suppression .
  • Neuroprotective Effects :
    • Preliminary studies suggest that this compound may possess neuroprotective properties. It was evaluated for its ability to reduce nitric oxide production in LPS-stimulated microglial cells (BV-2 cells), indicating potential for treating neuroinflammatory conditions .

The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets:

  • Inhibition of Enzymatic Activity : The compound's ability to inhibit IDO suggests a mechanism where it alters tryptophan metabolism in the tumor microenvironment, thus enhancing T-cell responses against tumors .
  • Modulation of Neuroinflammation : By reducing nitric oxide levels in activated microglial cells, it may help in alleviating neuroinflammation associated with neurodegenerative diseases .

Case Studies and Research Findings

Several studies have been conducted to explore the biological activity of this compound:

Study ReferenceFocusFindings
Anti-cancer effectsDemonstrated inhibition of IDO and enhanced anti-tumor immunity in murine models.
Neuroprotective effectsShowed significant reduction in NO production in BV-2 cells with an IC50 value indicating moderate potency.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(5-fluoro-2-methylphenyl)-2-(2-methyl-4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)acetamide?

  • Methodology : The synthesis typically involves multi-step reactions.

Core Formation : The quinazolinone core is synthesized via cyclization of substituted anthranilic acid derivatives or through condensation reactions (e.g., using thiourea or urea derivatives under acidic conditions) .

Acetamide Functionalization : The acetamide side chain is introduced via nucleophilic substitution. For example, chloroacetyl chloride is reacted with an amino-substituted intermediate in the presence of a base (e.g., triethylamine) and a polar aprotic solvent (e.g., DMF) .

Final Coupling : The fluorophenyl group is attached through Suzuki-Miyaura coupling or direct alkylation, depending on the substituent’s reactivity.

  • Characterization : Confirmed via 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, HPLC (purity >95%), and melting point analysis (e.g., 199–210°C for analogous compounds) .

Q. How is the compound characterized analytically to confirm its structure and purity?

  • Key Techniques :

  • Spectroscopy : 1H NMR^1 \text{H NMR} (e.g., aromatic protons at δ 6.8–7.5 ppm, acetamide NH at δ 10.2–10.8 ppm) and 13C NMR^{13} \text{C NMR} (carbonyl signals at δ 165–175 ppm) .
  • Chromatography : HPLC with UV detection (C18 column, acetonitrile/water mobile phase) to confirm purity (>98%) .
  • Mass Spectrometry : High-resolution MS (e.g., [M+H]+^+ peaks matching theoretical molecular weights) .
    • Thermal Analysis : Melting point determination (e.g., 185–216°C for structurally related acetamides) .

Q. What preliminary biological activities have been reported for this compound?

  • In Vitro Studies : Quinazolinone derivatives exhibit diverse activities, including:

  • Anticancer : Inhibition of kinase enzymes (e.g., EGFR) via π-π stacking and hydrogen bonding with ATP-binding pockets .
  • Antimicrobial : MIC values ≤25 µg/mL against Gram-positive bacteria (e.g., S. aureus) .
    • Assay Design : Use cell viability assays (MTT) for anticancer screening and broth microdilution for antimicrobial activity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Strategy :

Substituent Variation : Modify the fluorophenyl group (e.g., introduce halogens or electron-withdrawing groups) and the hexahydroquinazolinone core (e.g., alkylation at position 3) .

Bioisosteric Replacement : Replace the acetamide linker with thioacetamide or sulfonamide groups to enhance binding affinity .

  • Evaluation : Test derivatives in dose-response assays (IC50_{50}) and correlate with computational docking (e.g., AutoDock Vina) to predict binding modes .

Q. What strategies are effective in resolving low synthetic yields or by-product formation during synthesis?

  • Optimization Steps :

  • Reaction Monitoring : Use TLC (silica gel, ethyl acetate/hexane) to track intermediate formation and adjust stoichiometry .
  • Solvent Selection : Replace DMF with acetonitrile or THF to reduce side reactions in nucleophilic substitutions .
  • Purification : Employ column chromatography (silica gel, gradient elution) or recrystallization (ethanol/DMF mixtures) to isolate pure products .

Q. How can pharmacokinetic properties (e.g., bioavailability) be predicted or improved for this compound?

  • Computational Tools : Use SwissADME to predict logP (optimal range: 2–3), topological polar surface area (<140 Ų), and CYP450 metabolism .
  • Structural Modifications :

  • Introduce hydrophilic groups (e.g., hydroxyl or amine) to enhance solubility.
  • Reduce molecular weight (<500 Da) by truncating the hexahydroquinazolinone ring .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities between in vitro and in vivo studies?

  • Case Example : A derivative showing potent in vitro anticancer activity (IC50_{50} = 1.2 µM) but poor in vivo efficacy due to rapid hepatic clearance.
  • Resolution :

Metabolic Stability Testing : Use liver microsomes to identify metabolic hotspots (e.g., oxidation of the fluorophenyl group) .

Formulation Adjustments : Develop liposomal or PEGylated formulations to prolong circulation time .

Q. Why do similar substituents on the quinazolinone core lead to divergent biological activities?

  • Example : A methyl group at position 2 enhances kinase inhibition, while a phenyl group reduces potency due to steric hindrance .
  • Methodology : Perform molecular dynamics simulations (e.g., GROMACS) to analyze ligand-protein interactions and identify steric/electronic clashes .

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